N-(3-methylphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-METHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N4-(3-METHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methylphenylamine with 5-nitro-2-chloropyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyrrolidine under controlled conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N4-(3-METHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N4-(3-METHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N4-(3-METHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects .
Comparison with Similar Compounds
N4-(3-METHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE can be compared with other pyrimidine derivatives such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
Cytarabine: An antimetabolite used in the treatment of leukemia.
Gemcitabine: Another antimetabolite used in chemotherapy.
The uniqueness of N4-(3-METHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE lies in its specific structure, which allows it to interact with different molecular targets and exhibit distinct biological activities compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C15H18N6O2 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
4-N-(3-methylphenyl)-5-nitro-2-pyrrolidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H18N6O2/c1-10-5-4-6-11(9-10)17-14-12(21(22)23)13(16)18-15(19-14)20-7-2-3-8-20/h4-6,9H,2-3,7-8H2,1H3,(H3,16,17,18,19) |
InChI Key |
OPVDKXGYNZMBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.